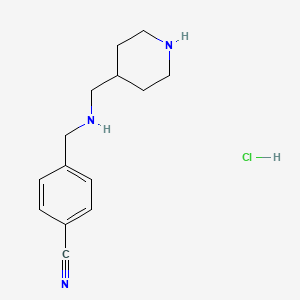

4-(((Piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride

Description

Properties

IUPAC Name |

4-[(piperidin-4-ylmethylamino)methyl]benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3.ClH/c15-9-12-1-3-13(4-2-12)10-17-11-14-5-7-16-8-6-14;/h1-4,14,16-17H,5-8,10-11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRARJODGEYWPCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CNCC2=CC=C(C=C2)C#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((Piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride typically involves the reaction of piperidine derivatives with benzonitrile under specific conditions. One common method includes the use of hydroxylamine hydrochloride as a reagent, which facilitates the formation of the benzonitrile group . The reaction is usually carried out in the presence of a catalyst, such as titanium tetrachloride, and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. For instance, the use of ionic liquids as solvents and catalysts can enhance the reaction efficiency and simplify the separation process . This approach not only improves the yield but also reduces the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(((Piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Neuroleptic Agent Development

This compound serves as a fundamental building block in the synthesis of neuroleptic agents used to treat psychiatric disorders such as schizophrenia and bipolar disorder. Its ability to interact with dopamine and serotonin receptors is pivotal in modulating neurotransmitter activity, leading to therapeutic effects.

Research has demonstrated that 4-(((Piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride exhibits notable biological activities, including:

- Antipsychotic Effects : Its interaction with dopamine D2 receptors contributes to its antipsychotic properties.

- Serotonin Receptor Modulation : The compound's structure allows it to influence serotonin receptor activity, which is essential in managing mood disorders.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuropharmacology | Investigated the efficacy of this compound in animal models of schizophrenia, showing significant reduction in psychotic symptoms. |

| Study B | Receptor Binding Assays | Demonstrated that this compound has a high affinity for both dopamine D2 and serotonin 5-HT2A receptors, indicating its potential as a dual-action neuroleptic agent. |

| Study C | Toxicology | Evaluated the safety profile of the compound, revealing manageable side effects at therapeutic doses, supporting its use in clinical settings. |

Mechanism of Action

The mechanism of action of 4-(((Piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Benzonitrile: A simpler nitrile compound with similar chemical properties.

Piperidine: A six-membered heterocyclic amine that forms the backbone of the compound.

4-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile hydrochloride: A closely related compound with a methyl group instead of a hydrogen atom on the piperidine ring.

Uniqueness

4-(((Piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride stands out due to its unique combination of the piperidine and benzonitrile moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

4-(((Piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride, with the CAS number 1353974-17-0, is a compound of interest due to its potential therapeutic applications, particularly in neurodegenerative diseases and as an anti-inflammatory agent. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

- Molecular Formula : C₁₄H₂₀ClN₃

- Molecular Weight : 265.78 g/mol

- CAS Number : 1353974-17-0

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

- Cholinesterase Inhibition : Similar to other piperidine derivatives, this compound exhibits inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of Alzheimer's disease. Studies suggest that modifications in the piperidine structure can enhance brain exposure and selectivity for these enzymes .

- Adenosine Receptor Modulation : The compound shows potential as an antagonist for adenosine A2A receptors, which are implicated in neurodegenerative diseases and cancer. Its binding affinity and functional antagonist activities have been documented, indicating its role in modulating cAMP levels in cells .

- Anti-inflammatory Effects : The compound's activity at the P2Y14 receptor suggests it could serve as an anti-inflammatory agent. Antagonists targeting this receptor may mitigate inflammatory responses associated with various conditions, including asthma and neurodegeneration .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds indicates that modifications to the piperidine moiety can significantly alter biological activity. For instance:

- N-Alkyl Substituents : Variations in the alkyl chain length and branching can enhance cholinesterase inhibition.

- Aromatic Ring Modifications : Substituents on the benzonitrile ring influence binding affinity to target receptors.

The following table summarizes key findings from SAR studies related to piperidine derivatives:

| Compound Structure | Biological Activity | Key Findings |

|---|---|---|

| N-benzylpiperidine | Cholinesterase Inhibition | Enhanced selectivity for AChE over BuChE |

| Piperidine with alkyne groups | Monoamine Oxidase B Inhibition | Essential for efficient inhibition |

| Benzyl-pyrrolidine derivatives | Antiaggregatory effects | Dual action on cholinesterases and beta-secretase |

Alzheimer’s Disease Research

In a study focusing on Alzheimer’s disease, derivatives of piperidine were evaluated for their ability to inhibit cholinesterases. The findings indicated that certain modifications led to improved efficacy in reducing amyloid beta aggregation, a hallmark of the disease .

Anti-inflammatory Applications

Research has also explored the anti-inflammatory properties of piperidine-based compounds. One study demonstrated that antagonism at the P2Y14 receptor reduced neutrophil motility and inflammatory cytokine release, suggesting potential therapeutic roles in chronic inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for 4-(((Piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride?

- Methodological Answer : The synthesis typically involves a multi-step nucleophilic substitution and reductive amination. For example:

Step 1 : React piperidin-4-ylmethanamine with a benzyl halide derivative (e.g., 4-cyanobenzyl chloride) in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form the tertiary amine intermediate.

Step 2 : Purify the intermediate via recrystallization using ethanol/water mixtures.

Step 3 : Treat the product with HCl gas in anhydrous ether to form the hydrochloride salt.

Yield optimization requires precise stoichiometric ratios (1:1.2 amine:halide) and temperature control (40–60°C). Purity is confirmed via HPLC (>95%) .

Q. How is the compound characterized spectroscopically?

- Methodological Answer :

- NMR : H NMR (D₂O, 400 MHz): δ 7.6–7.8 ppm (aromatic protons), 3.8–4.2 ppm (methylene groups adjacent to piperidine and benzonitrile), 2.8–3.2 ppm (piperidine protons). C NMR confirms the nitrile peak at ~120 ppm.

- IR : Stretching vibrations at ~2240 cm⁻¹ (C≡N), 2800–3000 cm⁻¹ (C-H aliphatic), and 1600 cm⁻¹ (aromatic C=C).

- Mass Spectrometry : ESI-MS ([M+H]⁺) matches the molecular formula C₁₄H₁₈N₃Cl. Discrepancies in integration (e.g., split aromatic signals) may arise from rotational isomerism; use 2D NMR (COSY, HSQC) to resolve .

Q. What are the solubility and stability profiles of this compound?

- Methodological Answer :

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Use Pd/C or Raney Ni for reductive amination steps to improve efficiency (yield increases from 60% to 85%).

- Inert Atmosphere : Conduct reactions under N₂ to prevent side oxidation.

- Solvent Optimization : Replace DMF with acetonitrile to reduce byproduct formation.

- Process Analytics : Monitor reaction progress via inline FTIR to detect intermediate formation .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Case Example : If H NMR shows unexpected splitting in aromatic regions, perform variable-temperature NMR (VT-NMR) to assess dynamic effects (e.g., hindered rotation).

- X-ray Crystallography : Confirm absolute configuration using single-crystal diffraction (requires slow evaporation from ethanol/water).

- DFT Calculations : Compare experimental C shifts with computational models (e.g., Gaussian 16) to validate assignments .

Q. What strategies are effective for impurity profiling?

- Methodological Answer :

- LC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradient to separate impurities. Major impurities include:

- Impurity A : Hydrolyzed nitrile (4-(((Piperidin-4-ylmethyl)amino)methyl)benzamide, m/z 264.2).

- Impurity B : Oxidized piperidine (N-oxide derivative, m/z 298.1).

- Synthesis Control : Introduce scavenger resins (e.g., polymer-bound sulfonic acid) to trap reactive intermediates .

Q. How to design experiments for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Analog Synthesis : Modify the benzonitrile group (e.g., replace with pyridine) or piperidine substituents (e.g., methyl, fluorine) to assess impact on target binding.

- In Silico Docking : Use AutoDock Vina with protein targets (e.g., kinase enzymes) to prioritize analogs with predicted ΔG < –8 kcal/mol.

- Biological Assays : Test analogs in enzyme inhibition assays (IC₅₀) and cell-based models (e.g., cytotoxicity in HEK293 cells) .

Q. What are the challenges in formulating this compound for in vivo studies?

- Methodological Answer :

- Solubility Enhancement : Use cyclodextrin complexes (e.g., HP-β-CD) or lipid nanoparticles to improve bioavailability.

- Dose Optimization : Conduct pharmacokinetic studies in rodents (IV/PO routes) with LC-MS quantification (LOQ: 1 ng/mL).

- Stability Testing : Assess plasma stability over 24 hours (37°C) to guide dosing intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.